1-Cyclopentyl-4-nitro-1H-pyrazole
Overview
Description
1-Cyclopentyl-4-nitro-1H-pyrazole is a chemical compound with the molecular formula C8H11N3O2 and a molecular weight of 181.19 g/mol . . It is characterized by a five-membered pyrazole ring substituted with a cyclopentyl group and a nitro group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopentyl-4-nitro-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, pyrazoles can be synthesized via a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes . Another method involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The pyrazole ring can participate in substitution reactions, where substituents on the ring are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like bromine for oxidation reactions . Substitution reactions often require catalysts such as palladium or copper to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-cyclopentyl-4-amino-1H-pyrazole, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
1-Cyclopentyl-4-nitro-1H-pyrazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors. For example, pyrazole derivatives have been shown to inhibit enzymes like acetylcholinesterase and carbonic anhydrase, which are relevant to neurodegenerative disorders .
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-4-nitro-1H-pyrazole: Similar in structure but with a cyclopropyl group instead of a cyclopentyl group.
1-Cyclopentyl-4-nitro-1H-pyrazole: Another similar compound with slight variations in the substituents on the pyrazole ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The cyclopentyl group provides steric hindrance, affecting the compound’s reactivity and interaction with biological targets. Additionally, the nitro group contributes to the compound’s electron-withdrawing properties, influencing its chemical behavior.
Properties
IUPAC Name |
1-cyclopentyl-4-nitropyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-11(13)8-5-9-10(6-8)7-3-1-2-4-7/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVZPYUDEBKCFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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